

JNJ-39393406: A Technical Overview of its Discovery and Development

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Compound of Interest

Compound Name: JNJ-39393406

Cat. No.: B1673019

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Abstract

JNJ-39393406 is a selective positive allosteric modulator (PAM) of the $\alpha 7$ nicotinic acetylcholine receptor (nAChR) developed by Janssen Pharmaceutica. It was investigated for a range of central nervous system disorders, including schizophrenia, Alzheimer's disease, depressive disorders, and for smoking withdrawal. Despite showing promise in preclinical studies by significantly potentiating the $\alpha 7$ nAChR, its clinical development was ultimately discontinued. This document provides a detailed technical guide on the discovery and development history of **JNJ-39393406**, summarizing available quantitative data, outlining key experimental methodologies, and visualizing relevant biological pathways and experimental workflows.

Introduction

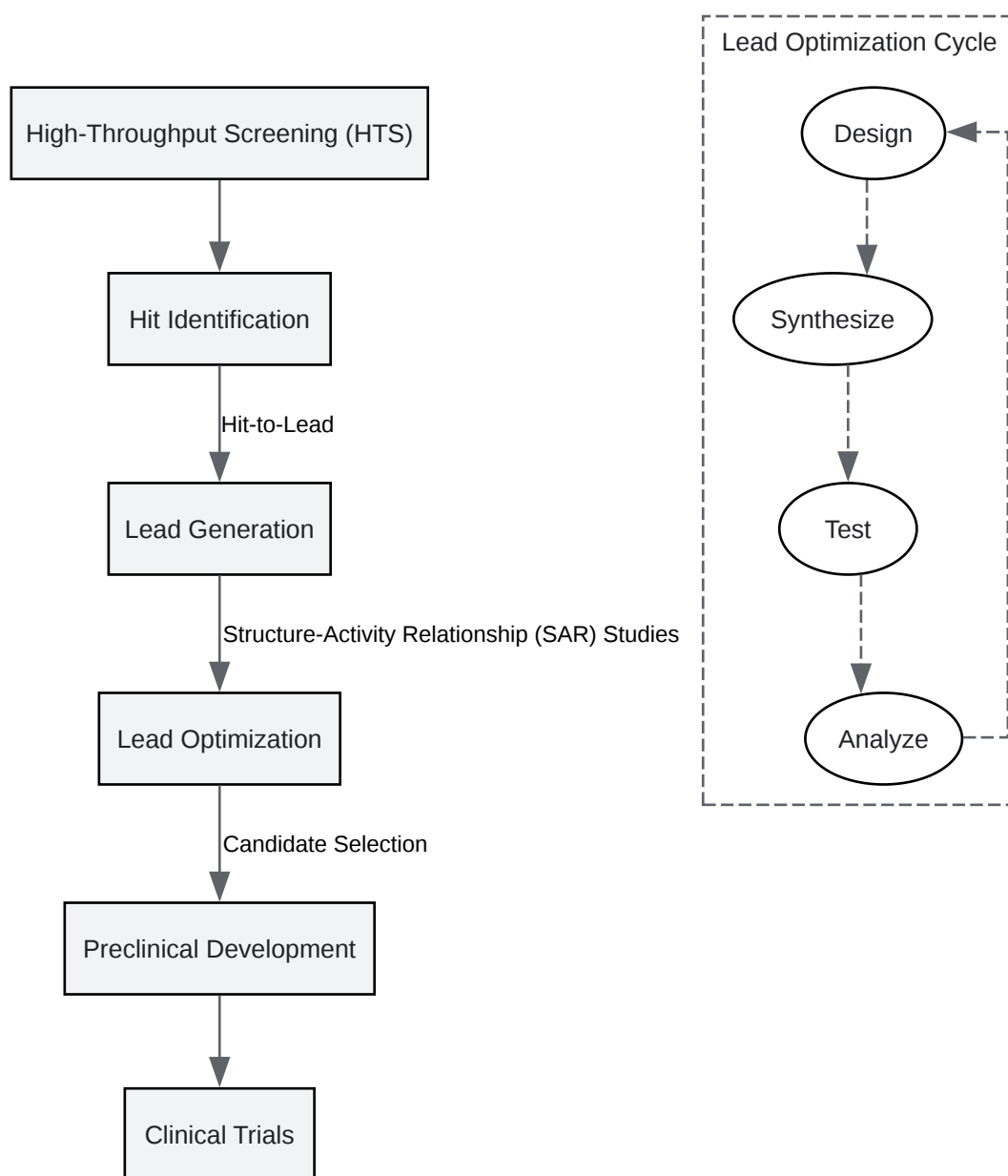
The $\alpha 7$ nicotinic acetylcholine receptor, a ligand-gated ion channel, is a key target in the central nervous system for therapeutic intervention in various neurological and psychiatric disorders. Positive allosteric modulators of this receptor, such as **JNJ-39393406**, represent a therapeutic strategy aimed at enhancing the receptor's function in response to the endogenous neurotransmitter, acetylcholine. This approach is hypothesized to offer greater physiological modulation compared to direct agonism. **JNJ-39393406** emerged from Janssen's discovery program as a potent and selective $\alpha 7$ nAChR PAM.

Discovery and Preclinical Development

Lead Optimization and Medicinal Chemistry

While the specific lead optimization cascade for **JNJ-39393406** is proprietary to Janssen Pharmaceutica, the general process for discovering such a molecule involves several key stages. The journey from a "hit" compound identified in high-throughput screening to a clinical candidate like **JNJ-39393406** is an iterative process of chemical synthesis and biological testing. The core objective is to refine the molecule's properties to achieve a balance of potency, selectivity, and favorable pharmacokinetic and safety profiles.

A generalized workflow for the discovery and lead optimization of a compound like **JNJ-39393406** is depicted below.



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Figure 1: Generalized drug discovery and lead optimization workflow.

Mechanism of Action and In Vitro Pharmacology

JNJ-39393406 is a selective positive allosteric modulator of the $\alpha 7$ nAChR.[1] It enhances the receptor's response to agonists like acetylcholine without directly activating the receptor itself. This modulation results in a significant potentiation of the receptor's function.

Table 1: In Vitro Potency and Selectivity of **JNJ-39393406**

Parameter	Value	Receptor/Channel
Agonist Threshold Reduction	10- to 20-fold	$\alpha 7$ nAChR
Maximum Agonist Response Increase	17- to 20-fold	$\alpha 7$ nAChR
Selectivity	No significant activity	$\alpha 4\beta 2$, $\alpha 3\beta 4$ nAChRs, 5-HT3 receptor, and a panel of 62 other receptors and enzymes

Source: Wikipedia.[\[1\]](#)

The potentiation of the $\alpha 7$ nAChR by **JNJ-39393406** was likely characterized using electrophysiological techniques, such as the two-electrode voltage clamp method in *Xenopus* oocytes expressing the human $\alpha 7$ nAChR.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for **JNJ-39393406** in species such as rats, dogs, and monkeys are not publicly available. This information is typically proprietary to the developing pharmaceutical company.

Clinical Development

Phase I Studies

A Phase I, randomized, double-blind, placebo-controlled, multiple ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of **JNJ-39393406** in healthy young and elderly participants (NCT02023255).[\[2\]](#)

Table 2: **JNJ-39393406** Phase I Study Design (NCT02023255)

Part	Population	Dose Range	Duration
A	Young Healthy Males	50 mg, 150 mg, 450 mg, 1,350 mg, and 2,700 mg once daily	7 consecutive days
B	Elderly Healthy Males and Females	Dose levels selected based on Part A PK data	13 consecutive days

Source: ClinicalTrials.gov.[2]

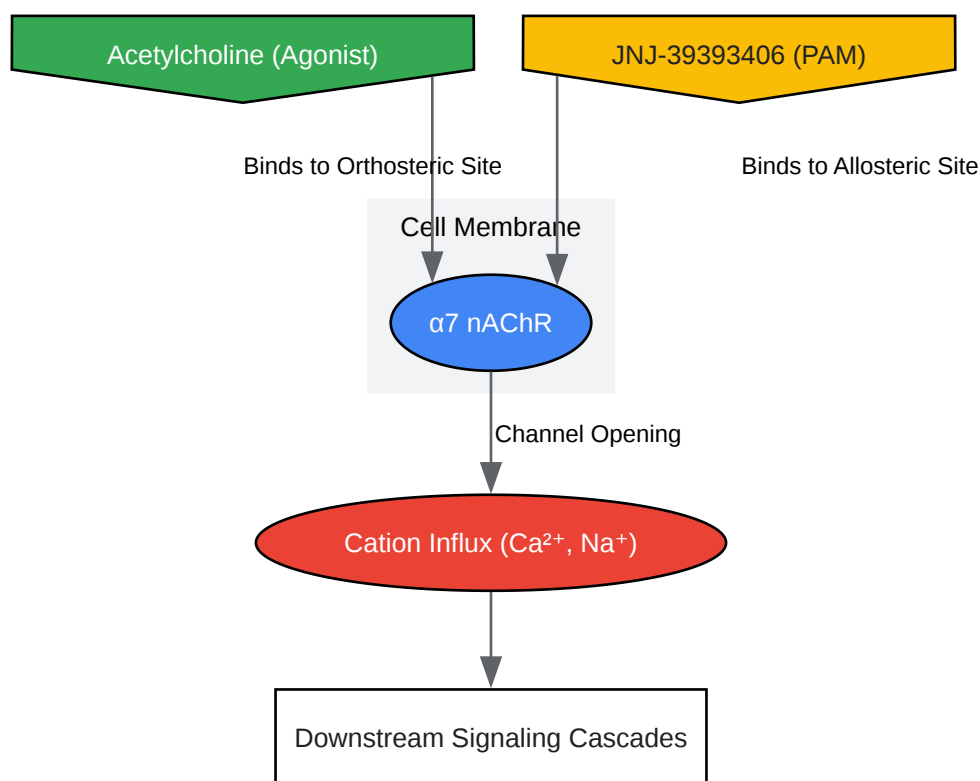
The results of this Phase I study have not been publicly released in detail.

Phase II Studies and Discontinuation

JNJ-39393406 advanced to Phase II clinical trials for the treatment of depressive disorders and for smoking withdrawal.[1] However, the development for these indications was discontinued in September 2021.[3] The development for schizophrenia and Alzheimer's disease was halted prior to this.[1]

Signaling Pathway

JNJ-39393406, as a positive allosteric modulator, binds to a site on the $\alpha 7$ nAChR that is distinct from the acetylcholine binding site. This binding event is thought to induce a conformational change in the receptor that enhances the affinity of the receptor for acetylcholine and/or increases the probability of channel opening upon agonist binding. This leads to an influx of cations, primarily Ca^{2+} and Na^{+} , which in turn modulates downstream signaling cascades.



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Figure 2: Mechanism of action of **JNJ-39393406** on the $\alpha 7$ nAChR.

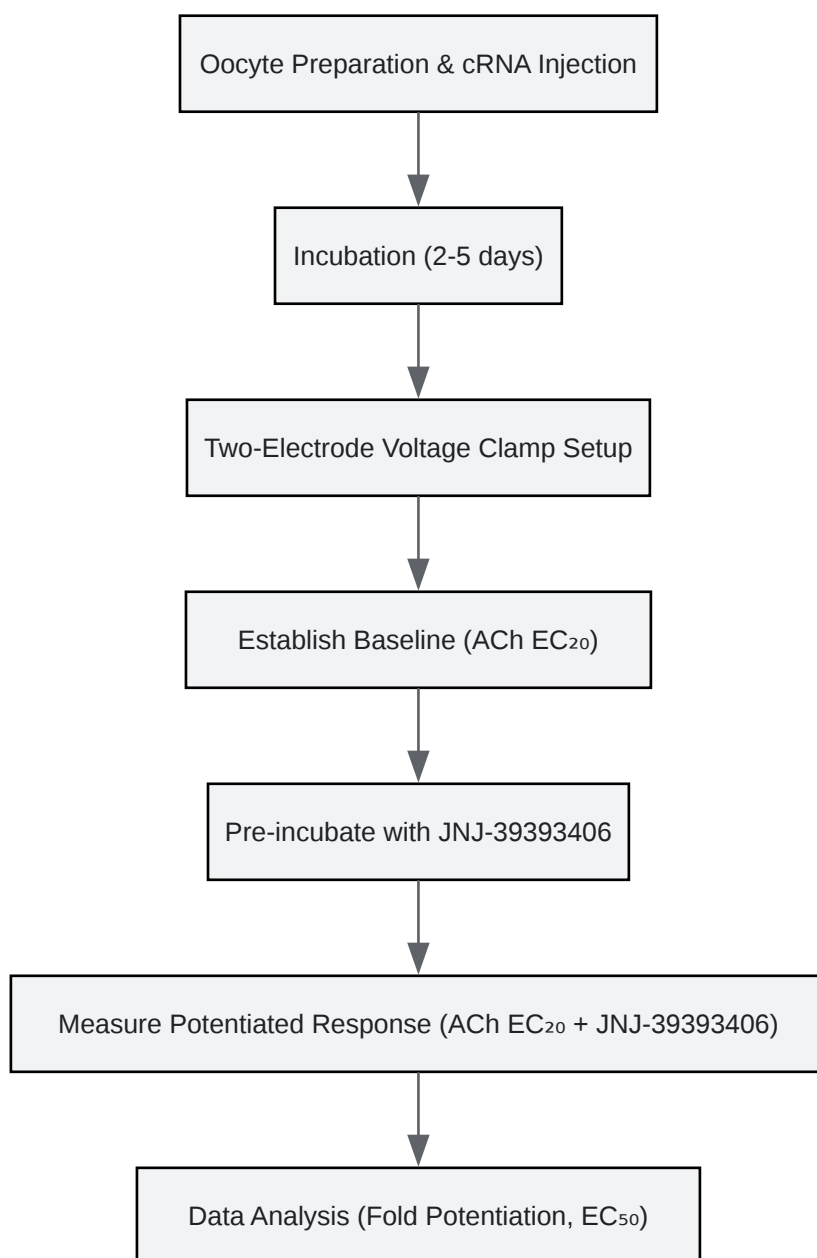
Experimental Protocols

Detailed, step-by-step experimental protocols for the studies conducted on **JNJ-39393406** are not available in the public domain. However, based on standard practices in the field, a generalized protocol for assessing the in vitro potentiation of $\alpha 7$ nAChRs using a two-electrode voltage clamp (TEVC) assay in *Xenopus* oocytes can be outlined.

Generalized Protocol: Two-Electrode Voltage Clamp (TEVC) Assay for $\alpha 7$ nAChR Potentiation

- **Oocyte Preparation:** *Xenopus laevis* oocytes are harvested and defolliculated.
- **cRNA Injection:** Oocytes are injected with cRNA encoding the human $\alpha 7$ nAChR subunit.
- **Incubation:** Injected oocytes are incubated for 2-5 days to allow for receptor expression.

- Electrophysiological Recording:
 - An oocyte is placed in a recording chamber and perfused with a standard buffer solution.
 - The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.
 - The oocyte is voltage-clamped at a holding potential of approximately -70 mV.
- Agonist Application: A baseline response is established by applying a submaximal concentration of acetylcholine (e.g., EC₂₀) and measuring the resulting inward current.
- PAM Application: The oocyte is pre-incubated with varying concentrations of **JNJ-39393406** for a defined period.
- Potentiation Measurement: In the continued presence of **JNJ-39393406**, the same submaximal concentration of acetylcholine is applied, and the potentiated current is measured.
- Data Analysis: The fold potentiation is calculated as the ratio of the current amplitude in the presence of the PAM to the current amplitude in the absence of the PAM. Concentration-response curves are generated to determine the EC₅₀ of the potentiation.



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Figure 3: Generalized workflow for a TEVC potentiation assay.

Conclusion

JNJ-39393406 is a well-characterized selective positive allosteric modulator of the $\alpha 7$ nicotinic acetylcholine receptor that demonstrated significant in vitro potency. Despite a rational therapeutic hypothesis for its use in several CNS disorders, the compound's clinical development was discontinued after Phase II trials for depression and smoking cessation failed

to meet their endpoints. The information available in the public domain provides a solid foundation for understanding the pharmacology of **JNJ-39393406**, although detailed preclinical and clinical study results remain largely unpublished. This case serves as an important example in the development of $\alpha 7$ nAChR modulators, highlighting the challenges of translating preclinical promise into clinical efficacy.

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References

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